molecular formula C10H8ClF3O B8151570 2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene

2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene

Cat. No.: B8151570
M. Wt: 236.62 g/mol
InChI Key: GXMBHVUGPDCQML-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene is an organic compound characterized by the presence of a chloro group, a trifluoroethoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene typically involves the reaction of 2-chloro-4-vinylphenol with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the trifluoroethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The vinyl group in this compound can undergo oxidation reactions to form epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding ethyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Ethyl derivatives.

    Substitution: Corresponding substituted derivatives, such as amines or thiols.

Scientific Research Applications

2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The vinyl group can participate in covalent bonding with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

  • 2-Chloro-1-(2,2,2-trifluoroethoxy)benzene
  • 2-Chloro-1-(2,2,2-trifluoroethoxy)-4-ethylbenzene
  • 2-Chloro-1-(2,2,2-trifluoroethoxy)-4-methylbenzene

Uniqueness: 2-Chloro-1-(2,2,2-trifluoroethoxy)-4-vinylbenzene is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further functionalization. This distinguishes it from other similar compounds that lack the vinyl group and, consequently, have different chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-ethenyl-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O/c1-2-7-3-4-9(8(11)5-7)15-6-10(12,13)14/h2-5H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMBHVUGPDCQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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